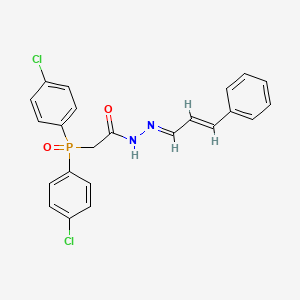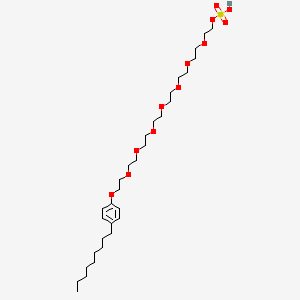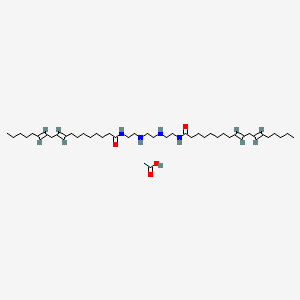
N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the condensation of ethylenediamine with octadeca-9,12-dienoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate include:
- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate
- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) diacetate
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound with diverse applications in scientific research and industry.
Propiedades
Número CAS |
94023-32-2 |
|---|---|
Fórmula molecular |
C42H78N4O2.C2H4O2 C44H82N4O4 |
Peso molecular |
731.1 g/mol |
Nombre IUPAC |
acetic acid;(9E,12E)-N-[2-[2-[2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C42H78N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h11-14,17-20,43-44H,3-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4)/b13-11+,14-12+,19-17+,20-18+; |
Clave InChI |
MLCMOWWJMQXVNA-AGIJYSFMSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC.CC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCCCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




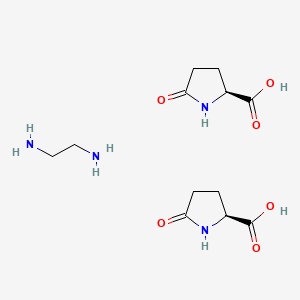
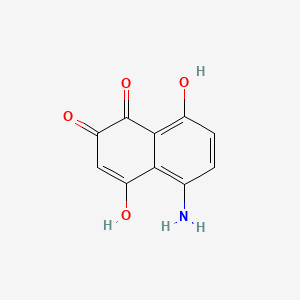

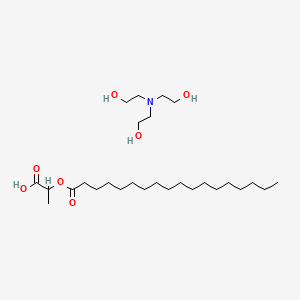
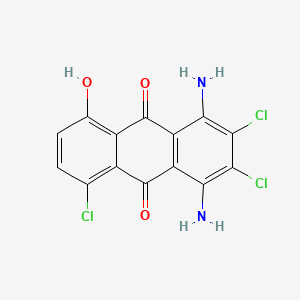

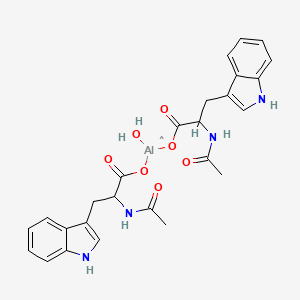
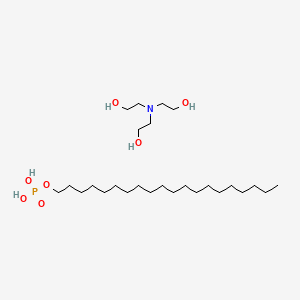
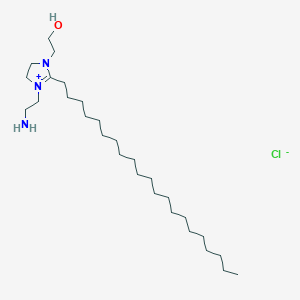
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
